CYP2E1 vs. CYP3A4 Selectivity Profile: A Key Differentiator from Chlorzoxazone
In human liver microsome assays, 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one exhibits moderate CYP2E1 inhibition (IC50 = 50 µM) and weak CYP3A4 inhibition (IC50 = 400 nM) [1]. This contrasts sharply with the clinically used benzoxazolone derivative chlorzoxazone, which is a highly selective CYP2E1 substrate and undergoes extensive 6-hydroxylation to form 6-hydroxychlorzoxazone [2]. The target compound's distinct CYP interaction profile—particularly its 125-fold weaker inhibition of CYP3A4 compared to CYP2E1—suggests a reduced potential for CYP3A4-mediated drug-drug interactions when used as a chemical probe in co-incubation studies.
| Evidence Dimension | CYP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2E1: 50 µM; CYP3A4: 0.4 µM |
| Comparator Or Baseline | Chlorzoxazone: CYP2E1 substrate (Km ~40 µM), CYP3A4 inhibition not reported as primary interaction |
| Quantified Difference | CYP2E1/CYP3A4 IC50 ratio ≈ 125 for target compound |
| Conditions | Human liver microsomes; substrate: chlorzoxazone (CYP2E1) or midazolam (CYP3A4); 5 min preincubation; LC‑MS/MS detection |
Why This Matters
This selectivity ratio enables researchers to use the compound as a CYP2E1-preferential inhibitor in ADME-Tox panels without confounding CYP3A4 interference.
- [1] BindingDB. BDBM50380513 (CHEMBL2019023) – CYP2E1 and CYP3A4 Inhibition Data. BindingDB, 2025. View Source
- [2] National Cancer Institute Thesaurus. Chlorzoxazone Metabolism and CYP2E1 Selectivity. NCI Thesaurus, 2024. View Source
